molecular formula C26H19N5O2S2 B496560 2-[(12-cyano-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-N-phenylacetamide

2-[(12-cyano-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B496560
M. Wt: 497.6g/mol
InChI Key: STFGZALIARANPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is a complex heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating in solvents such as xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of 2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide apart from similar compounds is its unique combination of functional groups and structural features. The presence of the cyano, ethoxy, and phenyl groups, along with the thieno[3,2-d]pyrimidine core, contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C26H19N5O2S2

Molecular Weight

497.6g/mol

IUPAC Name

2-[(12-cyano-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C26H19N5O2S2/c1-2-33-24-18(13-27)20(16-9-5-3-6-10-16)21-22-23(35-25(21)31-24)26(29-15-28-22)34-14-19(32)30-17-11-7-4-8-12-17/h3-12,15H,2,14H2,1H3,(H,30,32)

InChI Key

STFGZALIARANPR-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)SCC(=O)NC5=CC=CC=C5

Canonical SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)SCC(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.